molecular formula C8H18ClN B6268610 rac-(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine hydrochloride CAS No. 2307777-23-5

rac-(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6268610
CAS No.: 2307777-23-5
M. Wt: 163.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine hydrochloride (rac-DMPC) is an organosulfur compound that has been extensively studied for its potential applications in the fields of scientific research, medicine, and technology. Rac-DMPC is a cyclopropyl amino acid derivative that is commonly used as a chiral building block in organic synthesis. It has also been investigated for its potential as a drug candidate and its ability to modulate the activity of various enzymes.

Scientific Research Applications

Rac-DMPC has been studied for its potential applications in scientific research, medicine, and technology. It has been used as a chiral building block in organic synthesis and as a tool for the preparation of chiral compounds, such as chiral drugs. It has also been investigated for its potential to modulate the activity of various enzymes, such as cytochrome P450 and acetylcholinesterase, which could potentially be used to treat various diseases. In addition, rac-(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine hydrochloride has been studied for its ability to modulate the activity of G-protein coupled receptors, which could potentially be used to treat various neurological and psychiatric disorders.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine hydrochloride is not fully understood, but it is thought to involve the modulation of enzyme activity. Rac-DMPC has been shown to bind to the active sites of various enzymes, such as cytochrome P450 and acetylcholinesterase, and modulate their activity. Additionally, this compound has been shown to interact with G-protein coupled receptors, which could potentially be used to treat various neurological and psychiatric disorders.
Biochemical and Physiological Effects
Rac-DMPC has been studied for its potential to modulate the activity of various enzymes, such as cytochrome P450 and acetylcholinesterase. It has also been studied for its ability to modulate the activity of G-protein coupled receptors, which could potentially be used to treat various neurological and psychiatric disorders. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which could potentially be used to treat various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using rac-(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine hydrochloride in lab experiments include its low cost, availability, and stability. Additionally, this compound is relatively easy to synthesize and can be used as a chiral building block in organic synthesis. The main limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

The potential future directions for rac-(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine hydrochloride include further investigation into its mechanism of action and its potential applications in the fields of medicine, scientific research, and technology. Additionally, this compound could be explored as a drug candidate for the treatment of various diseases, such as neurological and psychiatric disorders. Furthermore, this compound could be studied for its potential to modulate the activity of various enzymes, such as cytochrome P450 and acetylcholinesterase, which could potentially be used to treat various diseases. Finally, this compound could be studied for its potential to modulate the activity of G-protein coupled receptors, which could potentially be used to treat various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of rac-(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine hydrochloride involves the reaction of rac-2-amino-2-methyl-1-cyclopropanecarboxylic acid (rac-AMPC) with hydrochloric acid. In the first step, rac-AMPC is reacted with hydrochloric acid in an aqueous solution at a temperature of 20-25°C for 1-2 hours. The reaction produces this compound hydrochloride, which is then isolated by extraction and crystallization. The yield of this compound hydrochloride from this reaction is typically around 80%.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine hydrochloride involves the reaction of 2-(2,2-dimethylpropyl)cyclopropan-1-amine with hydrochloric acid.", "Starting Materials": [ "2-(2,2-dimethylpropyl)cyclopropan-1-amine", "Hydrochloric acid" ], "Reaction": [ "Add 2-(2,2-dimethylpropyl)cyclopropan-1-amine to a round-bottom flask", "Slowly add hydrochloric acid to the flask while stirring", "Heat the mixture to reflux for 2 hours", "Cool the mixture to room temperature", "Filter the solid product and wash with cold water", "Dry the product under vacuum to obtain rac-(1R,2R)-2-(2,2-dimethylpropyl)cyclopropan-1-amine hydrochloride" ] }

2307777-23-5

Molecular Formula

C8H18ClN

Molecular Weight

163.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.